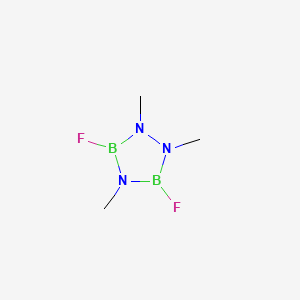
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine is a unique organoboron compound characterized by its triazadiborolidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine typically involves the reaction of boron-containing precursors with nitrogen-containing ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron-nitrogen bonds. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may be catalyzed by transition metal complexes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron-nitrogen bonds to boron-hydrogen bonds.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organoboron compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-based drug delivery systems.
Industry: It can be used in the production of advanced materials, such as boron-doped polymers and ceramics, which have improved mechanical and thermal properties.
Mecanismo De Acción
The mechanism by which 3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine exerts its effects involves the interaction of its boron atoms with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, which allows the compound to interact with enzymes, receptors, and other biomolecules. The triazadiborolidine ring structure also provides a rigid framework that can enhance binding specificity and affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-5H-4λ4,5λ4-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinine-2,8-dicarbaldehyde
- Difluoro {3-ethyl-5- [1- (4-ethyl-3,5-dimethyl-2 H -pyrrol-2-ylidene- N)ethyl]-2,4-dimethyl-1H-pyrrolato-N}boron
Uniqueness
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine is unique due to its specific arrangement of fluorine and methyl groups on the triazadiborolidine ring. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. Additionally, the presence of both boron and nitrogen atoms in the ring structure allows for versatile chemical modifications and applications.
Propiedades
Número CAS |
63411-98-3 |
|---|---|
Fórmula molecular |
C3H9B2F2N3 |
Peso molecular |
146.75 g/mol |
Nombre IUPAC |
3,5-difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine |
InChI |
InChI=1S/C3H9B2F2N3/c1-8-4(6)9(2)10(3)5(8)7/h1-3H3 |
Clave InChI |
FSVGTLPFEZHMDC-UHFFFAOYSA-N |
SMILES canónico |
B1(N(B(N(N1C)C)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



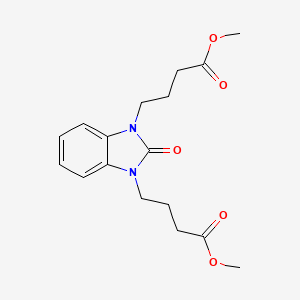
![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
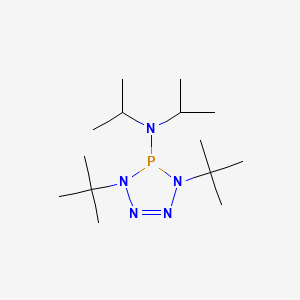
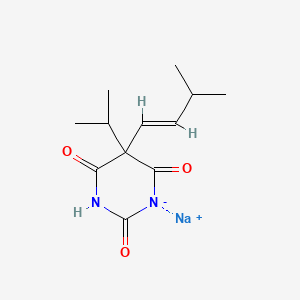


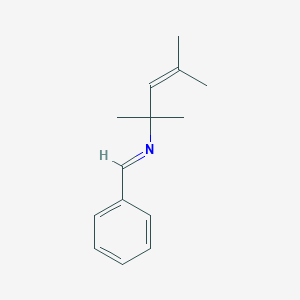



![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

